Sodium;chromium(3+);disulfate;dodecahydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

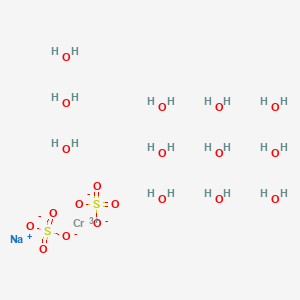

Sodium;chromium(3+);disulfate;dodecahydrate is a complex inorganic compound with the chemical formula NaCr(SO₄)₂·12H₂O. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its role in tanning leather, as a photographic film hardener, and in the preparation of chromium standard solutions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sodium;chromium(3+);disulfate;dodecahydrate can be synthesized through the reaction of chromium(III) sulfate with sodium sulfate in an aqueous solution. The reaction typically involves dissolving chromium(III) sulfate and sodium sulfate in water, followed by crystallization to obtain the dodecahydrate form. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions in reactors where chromium(III) sulfate and sodium sulfate are mixed in precise stoichiometric ratios. The solution is then subjected to crystallization processes, where temperature and concentration are carefully controlled to yield high-purity crystals of the dodecahydrate form .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium;chromium(3+);disulfate;dodecahydrate undergoes various chemical reactions, including:

Oxidation: Chromium(III) can be oxidized to chromium(VI) under specific conditions.

Reduction: Chromium(VI) can be reduced back to chromium(III) using reducing agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an alkaline medium.

Reduction: Sulfur dioxide or other reducing agents in acidic conditions.

Substitution: Heating with sulfate or chloride salts in aqueous solutions.

Major Products Formed

Oxidation: Chromium(VI) compounds such as chromates and dichromates.

Reduction: Chromium(III) compounds.

Substitution: Various chromium(III) complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Sodium;chromium(3+);disulfate;dodecahydrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in analytical chemistry for the preparation of standard solutions and as a catalyst in various reactions.

Biology: Investigated for its potential role in biological systems, particularly in enzyme studies.

Medicine: Explored for its potential therapeutic applications, including its use in certain medical treatments.

Wirkmechanismus

The mechanism of action of sodium;chromium(3+);disulfate;dodecahydrate involves its interaction with various molecular targets and pathways:

Molecular Targets: Chromium ions can interact with proteins and enzymes, affecting their structure and function.

Pathways Involved: Chromium compounds can influence oxidative stress pathways, potentially leading to changes in cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chromium(III) potassium sulfate dodecahydrate: Similar in structure and applications, used in tanning and as a photographic hardener.

Chromium(III) sulfate hydrate: Used in similar industrial applications but differs in hydration state and specific uses.

Uniqueness

Sodium;chromium(3+);disulfate;dodecahydrate is unique due to its specific hydration state and the presence of sodium ions, which can influence its solubility and reactivity compared to other chromium(III) compounds .

Biologische Aktivität

Sodium chromium(III) disulfate dodecahydrate, with the chemical formula CrH24NaO20S2⋅12H2O and CAS number 17854-98-7, is a compound of significant interest due to its biological activity and potential applications in various fields, including medicine and agriculture. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Weight : 483.294 g/mol

- Molecular Formula : CrH24NaO20S2

- Solubility : Water-soluble

- Appearance : Typically found as a crystalline solid

Biological Role of Chromium(III)

Chromium(III) is recognized as an essential trace element in mammals, playing a crucial role in glucose and lipid metabolism. Its biological activity stems from its ability to enhance insulin sensitivity and facilitate glucose uptake in cells. The following points summarize the key biological activities associated with chromium(III) compounds:

- Insulin Sensitivity : Chromium(III) enhances insulin action, which is vital for glucose metabolism. This has implications for managing diabetes and metabolic syndrome.

- Lipid Metabolism : It influences lipid profiles by reducing cholesterol levels and promoting fatty acid oxidation.

- Antioxidant Properties : Chromium(III) exhibits antioxidant effects, potentially protecting cells from oxidative stress.

The mechanisms through which sodium chromium(III) disulfate dodecahydrate exerts its biological effects include:

- Binding to Proteins : In the bloodstream, approximately 95% of chromium(III) binds to proteins like transferrin, facilitating its transport to tissues such as the liver and kidneys .

- Cellular Uptake : Water-soluble forms of chromium(III) can penetrate cell membranes more readily than insoluble forms, enhancing their bioavailability and biological activity .

- Gene Expression Modulation : Chromium(III) may influence gene expression related to glucose metabolism and insulin signaling pathways .

Toxicity and Safety

Research indicates that chromium(III) compounds have low toxicity levels compared to hexavalent chromium (Cr(VI)). For instance:

- The oral LD50 for chromium(III) oxide is greater than 5 g/kg in rats, indicating low acute toxicity .

- Long-term studies have shown no significant adverse effects at high doses (up to 7 mg/kg body weight per day) .

However, allergic reactions such as dermatitis can occur in sensitized individuals exposed to chromium compounds .

Case Studies

Several studies highlight the biological impact of sodium chromium(III) disulfate dodecahydrate:

- Diabetes Management :

- A study demonstrated that chromium supplementation improved glycemic control in diabetic patients by enhancing insulin sensitivity.

- Animal Studies :

Summary of Research Findings

Eigenschaften

IUPAC Name |

sodium;chromium(3+);disulfate;dodecahydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.Na.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;;2*(H2,1,2,3,4);12*1H2/q+3;+1;;;;;;;;;;;;;;/p-4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DODMODAXXARKSK-UHFFFAOYSA-J |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Na+].[Cr+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH24NaO20S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724754 |

Source

|

| Record name | Chromium(3+) sodium sulfate--water (1/1/2/12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

483.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17854-98-7 |

Source

|

| Record name | Chromium(3+) sodium sulfate--water (1/1/2/12) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.